molecular formula C48H80Na8O64P8 B1443874 gamma-Cyclodextrin phosphate sodium salt CAS No. 199684-62-3

gamma-Cyclodextrin phosphate sodium salt

Cat. No. B1443874
M. Wt: 2112.8 g/mol
InChI Key: OAHSUJOFJLTTTK-KDMCOMQESA-F
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gamma-Cyclodextrin phosphate sodium salt is a pharmaceutical excipient used to enhance the solubility, bioavailability, and stability of poorly water-soluble drugs . It is also utilized in the treatment of inflammation, HIV, and neurological disorders by delivering targeted therapeutics . Gamma-Cyclodextrin is an octasaccharide derived from glucose . The alpha, beta, and gamma cyclodextrins correspond to six, seven, and eight glucose units, respectively .


Synthesis Analysis

The preparation of gamma-Cyclodextrin phosphate sodium salt is quite simple: by reacting a Cyclodextrin with a phosphorylating reagent such as phosphorus pentoxide or phosphorus oxychloride in the presence of an amide-based solvent or an ether-based solvent, randomly phosphated Cyclodextrins are obtained . Using the reaction with phosphorous oxychloride, the ratio of mono and diphosphate esters increased when the reaction temperature was raised from 25 to 60°C .


Molecular Structure Analysis

In gamma-Cyclodextrin, the eight glucose subunits are linked end to end via α-1,4 linkages . The result has the shape of a tapered cylinder, with 8 primary alcohols on one face and 16 secondary alcohol groups on the other . The exterior surface of cyclodextrins is somewhat hydrophilic whereas the interior core is hydrophobic .


Physical And Chemical Properties Analysis

Gamma-Cyclodextrin exists as a white (colorless) powder or crystals . The density of its hydrate crystal (γCD·14H2O) is 1.41 g/cm3 . Gamma-Cyclodextrin is well soluble in water and dimethyl sulfoxide, poorly soluble in methanol .

Scientific Research Applications

Gamma-Cyclodextrin is a cyclic α-1,4-glucan composed of eight glucose units . It has a larger internal cavity, higher water solubility, and more bioavailability compared to alpha and beta cyclodextrins . This makes it suitable for a wide range of applications, especially in the food and pharmaceutical industries .

  • Pharmacy and Medicine : Gamma-Cyclodextrin can form inclusion complexes with various hydrophobic guest molecules . This property is used in the pharmaceutical industry to improve the solubility and bioavailability of drugs .

  • Food Industry : Gamma-Cyclodextrin is used in the food industry due to its ability to improve the stability and solubility of food ingredients .

  • Cosmetics and Toiletries : The ability of gamma-Cyclodextrin to form inclusion complexes is also utilized in the cosmetics and toiletries industry to enhance the stability and effectiveness of various products .

  • Catalysis : Gamma-Cyclodextrin can be used in catalysis. For example, it has been used in the formation of silver nanoparticles, serving as both the metal salt-reducing and nanoparticle-stabilizing agent .

  • Biotechnology and Nanotechnology : Gamma-Cyclodextrin has applications in biotechnology and nanotechnology. For instance, it has been used in the coating of nano metal-organic frameworks (MOFs) for targeted drug delivery, catalysis, and sensing .

  • Textile Production : Gamma-Cyclodextrin is used in the textile industry to improve the properties of textiles .

  • Drug Delivery Systems : Cyclodextrins are abundantly explored in the field of medicines for the design of various types of drug delivery systems . They are able to build aqueous soluble inclusion complexes with various small and large drug molecules . These molecules are used in the pharmaceutical field to improve the stability, solubility, and bioavailability of drug molecules .

  • Enzymatic Production : Gamma-Cyclodextrin can be produced enzymatically . During the enzymatic reaction, the accumulation of gamma-Cyclodextrin inhibits its own synthesis and favors the formation of other cyclodextrins . The extraction of gamma-Cyclodextrin with a solvent-complexing agent can reduce its concentration in the water solution and consequently decrease product inhibition .

  • Chromatography : Cyclodextrins can be used in chromatography . Their ability to form inclusion complexes with various hydrophobic guest molecules can be utilized to separate and analyze complex mixtures .

  • Agriculture : Cyclodextrins can also find applications in agriculture . For example, they

  • Pharmaceutical Applications : Cyclodextrins are abundantly explored in the field of medicines for the design of various types of drug delivery systems . They are able to build aqueous soluble inclusion complexes with various small and large drug molecules . These molecules are used in the pharmaceutical field to improve the stability, solubility, and bioavailability of drug molecules .

  • Enzymatic Production : Gamma-Cyclodextrin can be produced enzymatically . During the enzymatic reaction, the accumulation of gamma-Cyclodextrin inhibits its own synthesis and favors the formation of other cyclodextrins . The extraction of gamma-Cyclodextrin with a solvent-complexing agent can reduce its concentration in the water solution and consequently decrease product inhibition .

  • Chromatography : Cyclodextrins can be used in chromatography . Their ability to form inclusion complexes with various hydrophobic guest molecules can be utilized to separate and analyze complex mixtures .

  • Agriculture : Cyclodextrins can also find applications in agriculture . For example, they can be used to improve the solubility and stability of pesticides, thereby enhancing their effectiveness .

  • Preparation of Ionic Cluster Mimic Membranes : Gamma-Cyclodextrin phosphate sodium salt can be used for the preparation of ionic cluster mimic membranes . These membranes can have various applications in fields like water treatment, gas separation, and energy storage .

Future Directions

Cyclodextrins, including gamma-Cyclodextrin, have been of great interest to scientists and researchers in both academia and industry for over a century . Many of the industrial applications of cyclodextrins have arisen from their ability to encapsulate, either partially or fully, other molecules, especially organic compounds . The excellent biocompatibility, selective recognition ability, and unique bioactive properties also make these Cyclodextrin-based functional systems especially attractive for biomedical applications .

properties

IUPAC Name

octasodium;[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-10,15,20,25,30,35,40-heptakis[[hydroxy(oxido)phosphoryl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-5-yl]methyl hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H88O64P8.8Na/c49-17-25(57)41-97-9(1-89-113(65,66)67)33(17)105-42-26(58)18(50)35(11(98-42)3-91-115(71,72)73)107-44-28(60)20(52)37(13(100-44)5-93-117(77,78)79)109-46-30(62)22(54)39(15(102-46)7-95-119(83,84)85)111-48-32(64)24(56)40(16(104-48)8-96-120(86,87)88)112-47-31(63)23(55)38(14(103-47)6-94-118(80,81)82)110-45-29(61)21(53)36(12(101-45)4-92-116(74,75)76)108-43-27(59)19(51)34(106-41)10(99-43)2-90-114(68,69)70;;;;;;;;/h9-64H,1-8H2,(H2,65,66,67)(H2,68,69,70)(H2,71,72,73)(H2,74,75,76)(H2,77,78,79)(H2,80,81,82)(H2,83,84,85)(H2,86,87,88);;;;;;;;/q;8*+1/p-8/t9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-;;;;;;;;/m1......../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAHSUJOFJLTTTK-KDMCOMQESA-F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])O)O)OP(=O)(O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O2)[C@@H]([C@H]9O)O)COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])O)O)OP(=O)(O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H80Na8O64P8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20746892
Record name PUBCHEM_71312637
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2112.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

gamma-Cyclodextrin phosphate sodium salt

CAS RN

199684-62-3
Record name PUBCHEM_71312637
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.